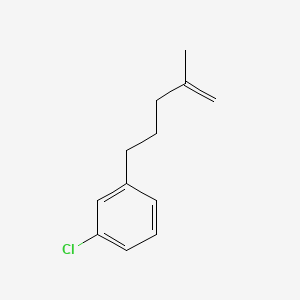

5-(3-Chlorophenyl)-2-methyl-1-pentene

Übersicht

Beschreibung

The compound “5-(3-Chlorophenyl)furfural” is a furfural derivative . It has been used in the synthesis of (5-(3-chlorophenyl)furfuran-2-yl)methanol .

Synthesis Analysis

While specific synthesis information for “5-(3-Chlorophenyl)-2-methyl-1-pentene” was not found, there are related compounds with documented synthesis processes. For instance, “5-(3-Chlorophenyl)furfural” was used in the synthesis of (5-(3-chlorophenyl)furfuran-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of “5-(3-Chlorophenyl)furfural” is represented by the empirical formula C11H7ClO2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Chlorophenyl)furfural” include a density of 1.3±0.1 g/cm3, boiling point of 354.7±32.0 °C at 760 mmHg, and a molar refractivity of 54.8±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Toxicological Assessments

Metabolic Pathways and Detoxification :A study focused on the metabolism in vivo of a specific polychlorobiphenyl, closely related to the compound , revealed that a methylated metabolite, identified as 4'-hydroxy-3,4,5,3',5'-pentachlorobiphenyl, is a detoxified product with no significant toxic or biological effects observed in rats. This indicates a detoxification pathway where the metabolite has a lower affinity for the liver, promoting rapid excretion (Koga, Beppu, & Yoshimura, 1990).

Pharmacological Investigations

Pharmacological Profiling :YM348, a compound structurally related to the one , was characterized as a potent, orally active 5-HT2C receptor agonist. The study highlighted its unique functional selectivity within the 5-HT2 receptor family, and its induced physiological effects, such as penile erections and hypolocomotion in rats, were fully inhibited by a selective 5-HT2C receptor antagonist. Notably, this compound did not affect blood pressure, distinguishing its pharmacological profile (Kimura et al., 2004).

Anxiogenic Effects and Receptor Specificity :The compound 1-(3-chlorophenyl)piperazine (mCPP), similar in structure to the chemical in focus, demonstrated anxiogenic effects in animal models. The effects were mediated by 5-HT1C receptors, suggesting a specific receptor interaction that influences behavioral responses. This interaction did not seem to involve dopaminergic or oxytocinergic transmission, indicating a distinct pharmacological pathway (Kennett, Whitton, Shah, & Curzon, 1989).

Structure-Activity Relationships and Enzyme Induction

Enzyme Induction and Structure-Activity Relationships :Research on polychlorinated biphenyls (PCBs), structurally related to the compound , emphasized the rules for structure-activity relationships. The studies suggested specific substitution patterns that determine whether a PCB induces certain types of hepatic microsomal enzyme activities. This work is foundational in understanding how structural elements of such compounds influence their interaction with biological systems and their resulting biochemical and toxicological properties (Parkinson, Robertson, Safe, & Safe, 1980).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-chloro-3-(4-methylpent-4-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h4,7-9H,1,3,5-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYHXOWEEZUIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678486 | |

| Record name | 1-Chloro-3-(4-methylpent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-2-methyl-1-pentene | |

CAS RN |

74672-13-2 | |

| Record name | 1-Chloro-3-(4-methylpent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)

![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)

![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)